An In-depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole
An In-depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in the design of novel therapeutics. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 7-bromo-4-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights to offer a comprehensive resource for researchers working with this and related molecules. We will delve into its chemical properties, propose a logical synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery.
Core Molecular Attributes
7-bromo-4-methyl-5-nitro-1H-indazole is a polysubstituted indazole with the following fundamental properties:
| Property | Value | Source |
| CAS Number | 952183-46-9 | [2] |
| Molecular Formula | C₈H₆BrN₃O₂ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Melting Point | 204-206 °C | [3] |
| SMILES | Cc1c(c(Br)c2[nH]ncc2c1)[O-] | BLDpharm |
The strategic placement of a bromine atom, a methyl group, and a nitro group on the indazole core creates a molecule with a unique electronic landscape, ripe for further chemical modification and with significant potential for biological activity.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach would involve the initial synthesis of a substituted aniline precursor, followed by diazotization and cyclization to form the indazole ring. Subsequent bromination and nitration would then yield the final product.
Caption: Proposed two-step synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole.
Experimental Protocol: A Practical Approach
Part 1: Synthesis of 7-Bromo-4-methyl-1H-indazole
This procedure is adapted from known syntheses of related indazoles.[4]
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Diazotization: Dissolve 2-bromo-5-methylaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.
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Addition of Nitrite: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
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Cyclization: The resulting solution containing the diazonium salt is then heated to induce cyclization. The exact temperature and time will need to be optimized, but a starting point would be 60-80 °C for 1-2 hours.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Nitration of 7-Bromo-4-methyl-1H-indazole
The nitration of the indazole ring is a critical step, and the regioselectivity will be directed by the existing substituents. The electron-donating methyl group at position 4 and the bromine at position 7 will influence the position of nitration. The 5-position is sterically accessible and electronically activated, making it the likely site of nitration.
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Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.
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Nitration Reaction: Dissolve the 7-bromo-4-methyl-1H-indazole from Part 1 in concentrated sulfuric acid and cool to 0 °C. Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 5 °C.
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Reaction Quenching and Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (to be optimized) before carefully pouring it onto crushed ice.
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Purification: The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) should yield the purified 7-bromo-4-methyl-5-nitro-1H-indazole.
Spectroscopic and Physicochemical Properties
While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The proton on the pyrazole ring (H-3) should appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The remaining aromatic proton (H-6) would likely appear as a singlet in the aromatic region. The methyl protons at C-4 would give a sharp singlet around δ 2.5 ppm. The NH proton of the indazole ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. For a similar compound, 4-bromo-5-methyl-1H-indazole, the H-3 proton appears at δ 8.07 ppm and the methyl protons at δ 2.50 ppm.[4]
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C-5) will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
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Nitro Group Asymmetric and Symmetric Stretches: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.
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C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal mass of the molecular ion would be m/z 255 and 257. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the indazole ring.
Reactivity and Potential for Further Functionalization
The presence of multiple functional groups on the 7-bromo-4-methyl-5-nitro-1H-indazole ring system opens up a wide range of possibilities for further chemical transformations.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. This could potentially allow for the displacement of the bromine atom or even the nitro group itself under specific conditions.[5]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This would provide a valuable synthetic handle for the introduction of new functionalities via amide bond formation, diazotization, or other reactions of anilines.
-
N-Alkylation/N-Arylation: The acidic N-H proton of the indazole ring can be deprotonated with a suitable base, and the resulting anion can be reacted with a variety of electrophiles to introduce substituents at the N-1 position.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.
Caption: Key reactive sites and potential transformations of 7-bromo-4-methyl-5-nitro-1H-indazole.
Applications in Drug Discovery and Development
Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] While there is no specific biological data available for 7-bromo-4-methyl-5-nitro-1H-indazole, its structural features suggest several potential areas of application.
-
Kinase Inhibition: Many kinase inhibitors incorporate the indazole scaffold. The substituents on this molecule could be tailored to target the ATP-binding site of specific kinases.
-
Nitric Oxide Synthase (NOS) Inhibition: Nitroindazoles are a known class of nitric oxide synthase inhibitors.[6] The specific substitution pattern of the title compound may confer selectivity for different NOS isoforms.
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Building Block for Complex Molecules: Given its multiple points of functionalization, this molecule serves as an excellent starting material for the synthesis of more complex drug candidates. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[7]
Safety and Handling
As with any laboratory chemical, 7-bromo-4-methyl-5-nitro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant.[3] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
7-bromo-4-methyl-5-nitro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on the extensive knowledge of indazole chemistry. This guide provides a solid foundation for researchers to begin working with this promising molecule, from its synthesis to its potential applications in the development of novel therapeutics.
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]
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